Lipophilicity (cLogP) Differentiation: 2,4‑Dimethyl Substitution Increases Lipophilicity Relative to Unsubstituted and Mono‑Methyl Analogs
The calculated partition coefficient (cLogP) of Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is predicted to be approximately 3.5‑4.0, which is significantly higher than the cLogP values of the unsubstituted phenyl analog (cLogP ≈ 2.5‑3.0) and the 4‑methylphenyl analog (cLogP ≈ 2.8‑3.3). This increase in lipophilicity stems from the two additional methyl groups on the phenyl ring, each contributing roughly +0.5 log units [1].
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5‑4.0 (predicted) |
| Comparator Or Baseline | Methyl 4-phenylpyridine-2-carboxylate: cLogP ≈ 2.5‑3.0; Methyl 4-(4-methylphenyl)pyridine-2-carboxylate: cLogP ≈ 2.8‑3.3 |
| Quantified Difference | ΔcLogP ≈ +0.5 to +1.0 vs. unsubstituted phenyl; ΔcLogP ≈ +0.3 to +0.7 vs. 4‑methylphenyl |
| Conditions | Predicted by ALOGPS 2.1 or ChemAxon software; values are class-level estimates based on fragment contribution methods. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, potentially improving cell‑based assay performance or oral bioavailability, but it also increases the risk of non‑specific binding and CYP450 inhibition, making the 2,4‑dimethylphenyl substitution a deliberate choice for tuning PK properties.
- [1] Tetko, I. V. et al. Virtual Computational Chemistry Laboratory – Design and Description. J. Comput.-Aided Mol. Des. 2005, 19, 453–463. (ALOGPS 2.1 online service). http://www.vcclab.org/lab/alogps/ View Source
